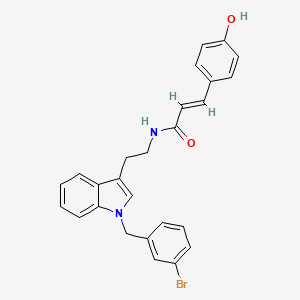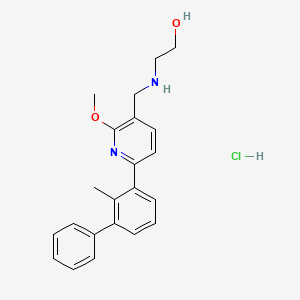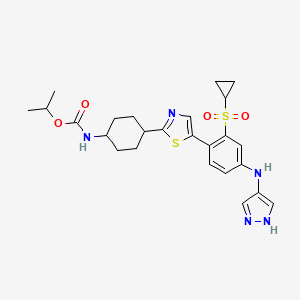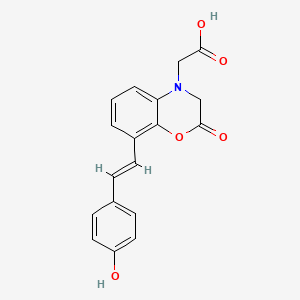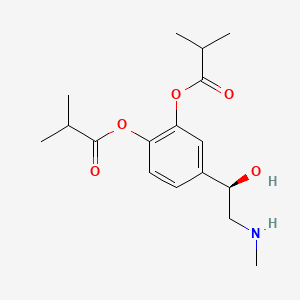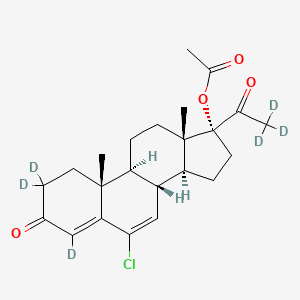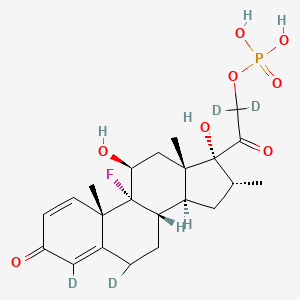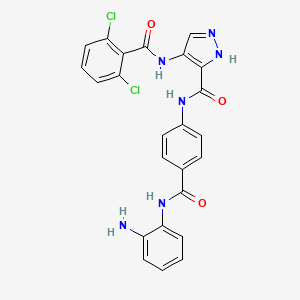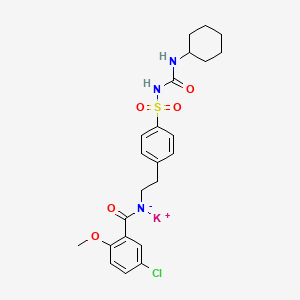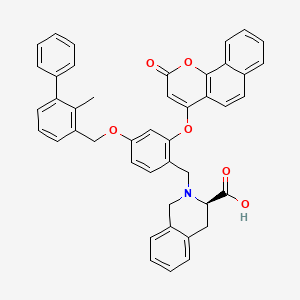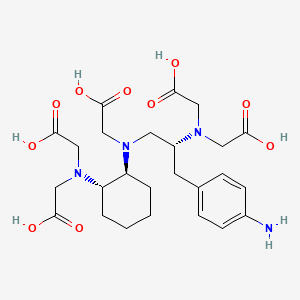
p-NH2-CHX-A"-DTPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound p-NH2-CHX-A-DTPA is a bifunctional chelating agent. Its full chemical name is [®-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-NH2-CHX-A-DTPA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexane-1,2-diamine derivative.
Functionalization: The cyclohexane-1,2-diamine is functionalized with p-aminobenzyl groups.
Industrial Production Methods
Industrial production of p-NH2-CHX-A-DTPA involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and purity levels, typically exceeding 94% .
Chemical Reactions Analysis
Types of Reactions
p-NH2-CHX-A-DTPA undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as technetium-99m, which is used in nuclear medicine.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal salts like technetium-99m chloride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions under mild conditions.
Major Products
Chelation: The major products are metal complexes, which are used in imaging and therapeutic applications.
Substitution: Substituted derivatives of p-NH2-CHX-A-DTPA with various functional groups.
Scientific Research Applications
p-NH2-CHX-A-DTPA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-NH2-CHX-A-DTPA involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple coordination sites. This chelation process is crucial for its applications in imaging and therapy, as it allows for the targeted delivery of metal ions to specific tissues or cells .
Comparison with Similar Compounds
Similar Compounds
DOTA: Another widely used chelating agent with high stability and specificity for metal ions.
DTPA: Similar to p-NH2-CHX-A-DTPA but with different coordination properties and stability.
Uniqueness
p-NH2-CHX-A-DTPA is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being functionalized for further chemical modifications. This makes it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C25H36N4O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N4O10/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)/t18-,19+,20+/m1/s1 |
InChI Key |
VFIMOMHTMFXXPG-AABGKKOBSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


